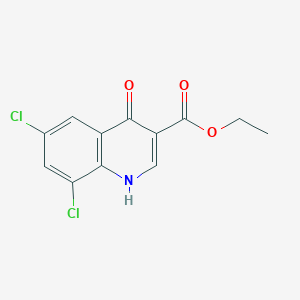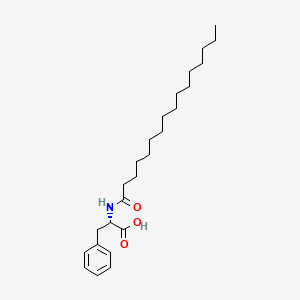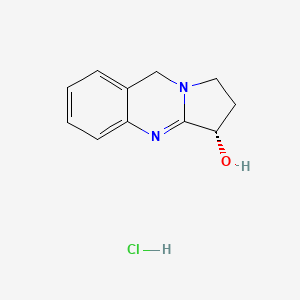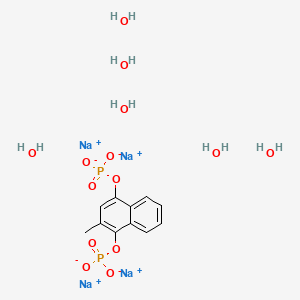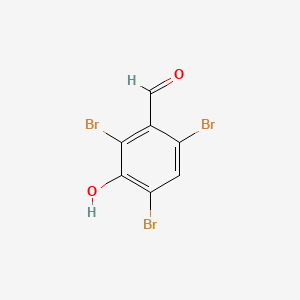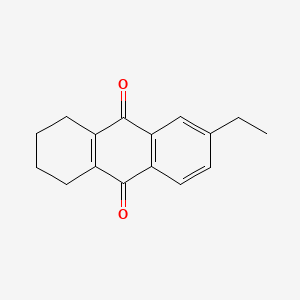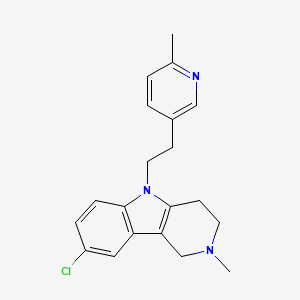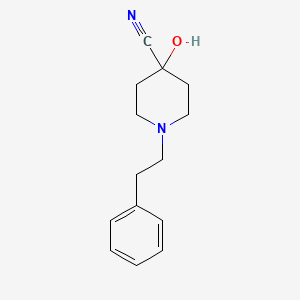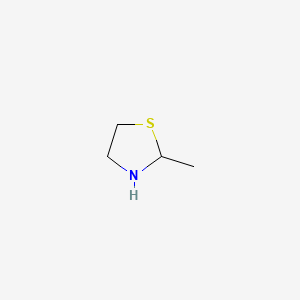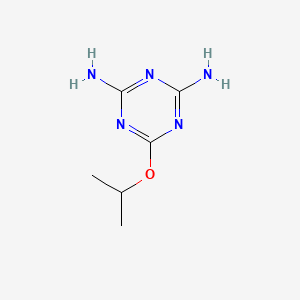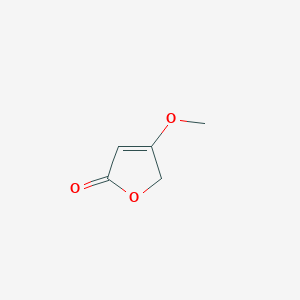
4-Methoxy-2(5H)-furanone
Descripción general
Descripción
4-Methoxy-2(5H)-furanone is an organic compound belonging to the furanone family It is characterized by a furan ring with a methoxy group at the 4-position and a ketone group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2(5H)-furanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne can yield the desired furanone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Methoxy-2(5H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its effects are mediated through binding to active sites on enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds share a similar furanone structure but differ in the presence of a quinolone ring.
Indole Derivatives: Indole derivatives have a similar heterocyclic structure but contain an indole ring instead of a furanone ring.
Uniqueness: 4-Methoxy-2(5H)-furanone is unique due to its specific functional groups and reactivity. Its methoxy and ketone groups confer distinct chemical properties, making it valuable in various synthetic and research applications.
Propiedades
IUPAC Name |
3-methoxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-7-4-2-5(6)8-3-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYDEHILKLSVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349193 | |
| Record name | 4-Methoxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69556-70-3 | |
| Record name | 4-Methoxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the toxicological profile of 4-Methoxy-2(5H)-furanone?
A: While its isomer, 3-Methoxy-2(5H)-furanone, is a known nephrotoxin found in plants like Narthecium ossifragum and Narthecium asiaticum Maxim, research indicates that this compound does not exhibit the same toxicity. Studies in goats showed that this compound did not cause kidney damage even at doses as high as 60 mg/kg live weight, unlike its isomer which induced nephrotoxicity at significantly lower doses [].
Q2: Has this compound been found in any natural sources?
A: Yes, this compound has been identified in Narthecium asiaticum Maxim leaves, alongside its toxic isomer 3-Methoxy-2(5H)-furanone and another furanone derivative, 5-hydroxy-4-methoxy-2(5H)-furanone [].
Q3: Are there any synthetic routes to produce this compound derivatives?
A: Research describes the synthesis of various this compound derivatives. One example is the reaction of cis-dihydroxykawainol with potassium hydroxide in methanol, which yields a mixture of erythro- and threo-butenolides through a ring contraction process []. These butenolides are structurally related to this compound and highlight potential synthetic pathways for its derivatives.
Q4: Are there any analytical techniques available to differentiate between this compound and its isomer 3-Methoxy-2(5H)-furanone?
A: While specific analytical methods were not described in the provided research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed to differentiate between the two isomers []. These techniques allow for the precise determination of the structural differences, confirming the position of the methoxy group on the furanone ring.
Q5: Are there any known applications of this compound in organic synthesis?
A: Although specific applications of this compound were not detailed in the provided research, its structure suggests potential as a building block in organic synthesis. For instance, the related compound this compound served as a starting material in the total synthesis of the antitumor agent roseophilin [], highlighting the potential utility of such furanone derivatives in complex molecule synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


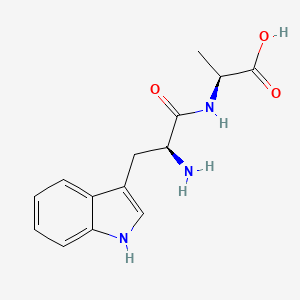
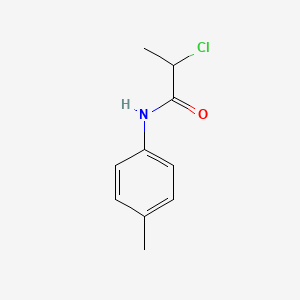
![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)
